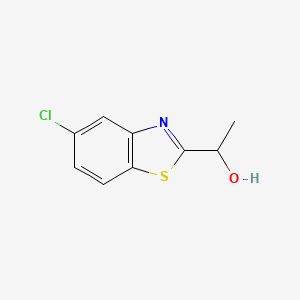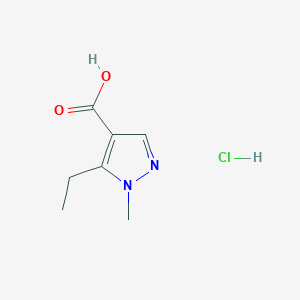
5-乙基-1-甲基-1H-吡唑-4-羧酸盐酸盐
描述
5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride: is a chemical compound belonging to the pyrazole family, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound finds applications in material science, such as in the development of new polymers and coatings.
作用机制
Target of Action
Similar compounds have been found to interact with the aryl hydrocarbon receptor .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding, given the presence of a carboxylic acid group .
Biochemical Pathways
Related compounds have been shown to affect pathways involving the aryl hydrocarbon receptor .
Result of Action
Related compounds have been shown to suppress the osteogenesis of mesenchymal stem cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the cyclization of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst. The reaction conditions include heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods: . The process is optimized to achieve high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as the corresponding carboxylic acid.
Reduction: Reduction reactions can be employed to convert the pyrazole ring into other functional groups.
Substitution: Substitution reactions at the pyrazole ring can introduce different substituents, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Various reduced derivatives of the pyrazole ring.
Substitution: A range of substituted pyrazoles depending on the reagents used.
相似化合物的比较
Pyrazole: The parent compound with no substituents.
3,5-Dimethylpyrazole: A pyrazole derivative with two methyl groups.
4-Methyl-5-ethylpyrazole: A pyrazole derivative with a methyl group at the 4-position and an ethyl group at the 5-position.
Uniqueness: 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in reactions and biological processes that are not possible with other pyrazole derivatives.
属性
IUPAC Name |
5-ethyl-1-methylpyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-3-6-5(7(10)11)4-8-9(6)2;/h4H,3H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDWKKOIAGJTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


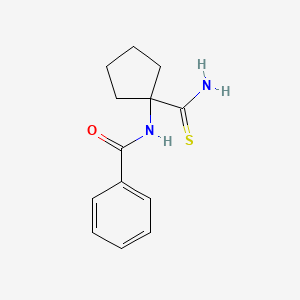
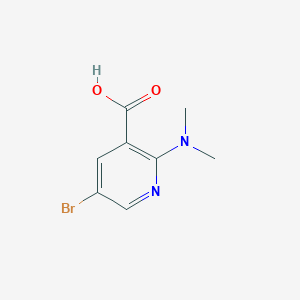
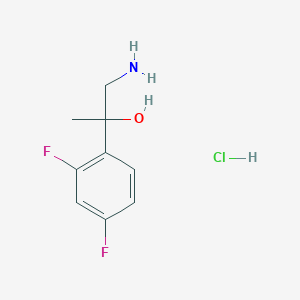
![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)
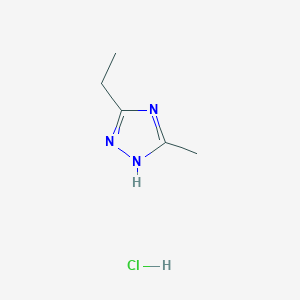
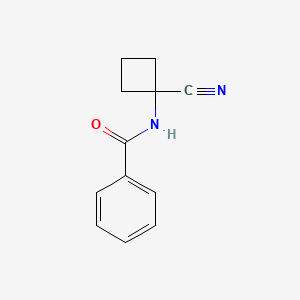
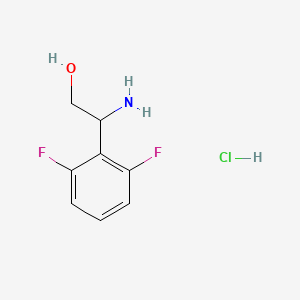
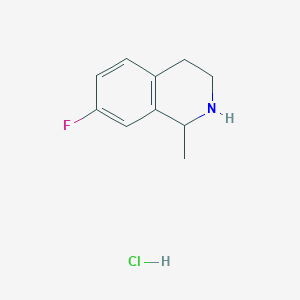
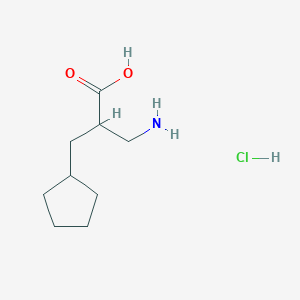
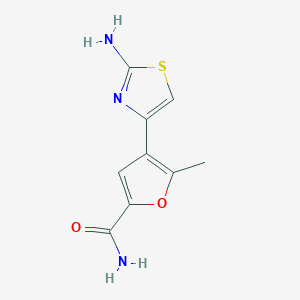

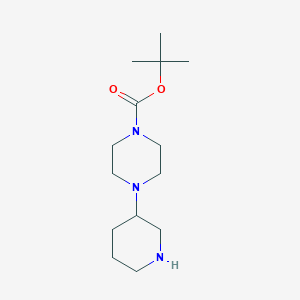
![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)
